(2Z)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide
Overview
Description
The compound (2Z)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide is a complex organic molecule characterized by its unique structural features This compound contains a pyrrole ring substituted with a 3-chlorophenyl group and two methyl groups, a cyano group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the 3-chlorophenyl group and methyl groups onto the pyrrole ring can be done via electrophilic aromatic substitution.
Formation of the Prop-2-enamide Moiety: This involves the reaction of an appropriate cyano compound with an amide under basic conditions to form the enamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings can undergo further substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2Z)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(2Z)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide: can be compared with other compounds that have similar structural features:
Dichloroanilines: These compounds also contain aromatic rings with chlorine substituents and are used in the production of dyes and herbicides.
Organofluorine Compounds: These compounds have applications in pharmaceuticals and material science due to their unique chemical properties.
The uniqueness of This compound
Properties
IUPAC Name |
(Z)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-15-6-4-8-21(10-15)26-23(28)19(14-25)12-18-11-16(2)27(17(18)3)22-9-5-7-20(24)13-22/h4-13H,1-3H3,(H,26,28)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXKXONFMVHCGZ-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=CC=C3)Cl)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=CC=C3)Cl)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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